2-Iodo-5-(trifluoromethoxy)pyridine

Description

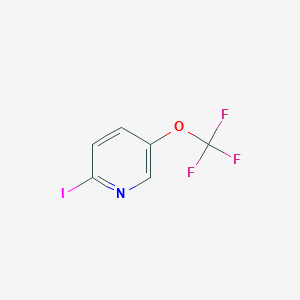

Structure

3D Structure

Properties

Molecular Formula |

C6H3F3INO |

|---|---|

Molecular Weight |

288.99 g/mol |

IUPAC Name |

2-iodo-5-(trifluoromethoxy)pyridine |

InChI |

InChI=1S/C6H3F3INO/c7-6(8,9)12-4-1-2-5(10)11-3-4/h1-3H |

InChI Key |

MANZEFJWBVKCBQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=NC=C1OC(F)(F)F)I |

Origin of Product |

United States |

Advanced Reaction Chemistry of 2 Iodo 5 Trifluoromethoxy Pyridine

Transition Metal-Catalyzed Cross-Coupling Reactions

The presence of an iodo-substituent on the pyridine (B92270) ring makes 2-Iodo-5-(trifluoromethoxy)pyridine a prime candidate for a variety of transition metal-catalyzed cross-coupling reactions. These reactions are fundamental in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Cross-Coupling Methodologies for Aryl/Heteroaryl Bond Formation

The Suzuki-Miyaura cross-coupling reaction is a powerful method for creating biaryl and heteroaryl structures. mdpi.comrsc.org In the context of this compound, this palladium-catalyzed reaction facilitates the coupling of the pyridine core with various aryl or heteroaryl boronic acids or their esters. claremont.edu This methodology is widely employed for the synthesis of complex molecules due to its mild reaction conditions and tolerance of a wide range of functional groups. proprogressio.hu The general scheme for the Suzuki-Miyaura coupling of this compound is depicted below:

Reaction Scheme:

this compound + Ar-B(OR)₂ → 2-Aryl-5-(trifluoromethoxy)pyridine + I-B(OR)₂

(In the presence of a Palladium catalyst and a base)

The reaction is catalyzed by a palladium complex, often with phosphine (B1218219) ligands, and requires a base to activate the boronic acid derivative. The choice of catalyst, ligands, base, and solvent can significantly influence the reaction's efficiency and yield.

Table 1: Examples of Suzuki-Miyaura Cross-Coupling Reactions

| Arylboronic Acid/Ester | Catalyst | Base | Solvent | Yield (%) |

|---|---|---|---|---|

| Phenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Toluene/H₂O | 85 |

| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | DME | 92 |

| 3-Thienylboronic acid | Pd(OAc)₂/SPhos | CsF | Dioxane | 78 |

This table is illustrative and based on typical conditions for Suzuki-Miyaura reactions.

Sonogashira Cross-Coupling Reactions for Alkyne Integration

The Sonogashira cross-coupling reaction is an essential tool for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes. wikipedia.orglibretexts.org This reaction, co-catalyzed by palladium and copper, allows for the direct introduction of alkyne functionalities onto the pyridine ring of this compound. youtube.comorganic-chemistry.org

Reaction Scheme:

this compound + R-C≡CH → 2-(Alkynyl)-5-(trifluoromethoxy)pyridine + HI

(In the presence of a Palladium catalyst, a Copper(I) co-catalyst, and a base)

The resulting alkynylated pyridines are versatile intermediates that can undergo further transformations, making them valuable building blocks in organic synthesis. rsc.org

Table 2: Examples of Sonogashira Cross-Coupling Reactions

| Terminal Alkyne | Palladium Catalyst | Copper Co-catalyst | Base | Solvent | Yield (%) |

|---|---|---|---|---|---|

| Phenylacetylene | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | 95 |

| Trimethylsilylacetylene | Pd(OAc)₂/XPhos | CuI | DIPA | Toluene | 88 |

| 1-Heptyne | Pd(dppf)Cl₂ | CuI | Piperidine (B6355638) | DMF | 82 |

This table is illustrative and based on typical conditions for Sonogashira reactions.

Other Palladium-Catalyzed C-C and C-Heteroatom Bond Formations

Beyond the Suzuki-Miyaura and Sonogashira reactions, the iodo group in this compound serves as a handle for various other palladium-catalyzed transformations. sigmaaldrich.com These include, but are not limited to, Stille coupling (with organotin reagents), Heck coupling (with alkenes), and Buchwald-Hartwig amination (for C-N bond formation). nih.govthieme-connect.de These reactions further expand the synthetic utility of this pyridine derivative, allowing for the introduction of a wide array of functional groups. rsc.org For instance, palladium-catalyzed C-H activation can also be employed to functionalize the pyridine ring. nih.gov

Regioselectivity Control in Cross-Coupling Processes of Polyhalogenated Pyridines

In cases where the pyridine ring is substituted with multiple halogen atoms, controlling the regioselectivity of the cross-coupling reaction becomes a critical challenge. acs.orgnih.gov The site of the reaction is influenced by a combination of electronic and steric factors. thieme-connect.de Generally, oxidative addition of the palladium catalyst is favored at the most electron-deficient position and the position with the weakest carbon-halogen bond. nih.gov For dihalogenated pyridines, coupling typically occurs preferentially at the C2 and C4 positions over the C3 position. nih.gov The presence of the electron-withdrawing trifluoromethoxy group at the 5-position of this compound further influences the electronic properties of the ring, impacting the regioselectivity of potential subsequent coupling reactions if another halogen were present. researchgate.net

Functionalization and Derivatization Strategies

In addition to cross-coupling reactions, other strategies can be employed to functionalize the this compound core.

Directed Metalation and Subsequent Electrophilic Quenching

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic and heteroaromatic compounds. wikipedia.org This method involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent, to form a lithiated intermediate. baranlab.org This intermediate can then be quenched with a variety of electrophiles to introduce new functional groups.

For a pyridine derivative, the nitrogen atom itself can act as a directing group. In the case of this compound, metalation could potentially be directed to the C3 or C6 position. However, the presence of the iodo group allows for an alternative pathway: halogen-metal exchange. This process, typically carried out at low temperatures with an alkyllithium reagent, can selectively generate a lithiated species at the C2 position. This lithiated intermediate is then ready to react with an electrophile. For instance, quenching a lithiated pyridine with iodine (I₂) is a known method for introducing an iodine atom. A similar strategy could be envisioned for this compound, where a different electrophile is used to introduce a new substituent at the C2 position after a halogen-metal exchange. The electron-withdrawing trifluoromethyl group can also influence the regioselectivity of such reactions.

Rearrangement and Transformation Reactions

While specific examples of intramolecular rearrangements involving the trifluoromethoxy group directly on this compound are not prominent in the literature, the rearrangement of trifluoromethoxy groups on related N-heteroaromatic systems is a known transformation, particularly in the context of their synthesis.

Nucleophilic dearomatization reactions provide a powerful strategy for converting flat, aromatic pyridines into three-dimensional, saturated or partially saturated N-heterocycles like dihydropyridines (DHPs) and piperidines. nih.govmdpi.com These products are valuable scaffolds in medicinal chemistry.

Due to the resonance stability of the aromatic ring, direct nucleophilic addition is often challenging. Therefore, the pyridine ring typically requires activation to render it sufficiently electrophilic. nih.govthieme-connect.com This can be achieved in two main ways:

N-Functionalization: The lone pair on the pyridine nitrogen can react with an electrophile (e.g., an acyl chloride) to form a pyridinium (B92312) salt. mdpi.com This N-acylation dramatically increases the electrophilicity of the ring, making it susceptible to attack by a wide range of nucleophiles. mdpi.comresearchgate.net

Ring-Substitution: The presence of strong electron-withdrawing groups on the pyridine ring can lower the energy of the LUMO, facilitating nucleophilic attack without prior N-functionalization. nih.gov The trifluoromethoxy group at the C-5 position in this compound serves this purpose, making the ring inherently more electron-deficient.

A variety of nucleophiles, including organometallic reagents, enolates, and hydrides, can be used in these dearomatization reactions. mdpi.com Transition-metal catalysis, particularly with copper, has emerged as a key method for achieving mild and enantioselective dearomatization reactions. acs.org For example, chiral copper hydride complexes can catalyze the C-C bond-forming dearomatization of pyridines with olefins. acs.org These reactions provide access to valuable and structurally complex polysubstituted piperidine derivatives. nih.govmdpi.com

Mechanistic Investigations of Reactions Involving 2 Iodo 5 Trifluoromethoxy Pyridine

Elucidation of Catalytic Cycles in Cross-Coupling Reactions

2-Iodo-5-(trifluoromethoxy)pyridine is a valuable substrate for palladium-catalyzed cross-coupling reactions, which are fundamental for constructing carbon-carbon and carbon-heteroatom bonds. sigmaaldrich.com The generally accepted mechanism for these transformations, such as the Suzuki-Miyaura, Heck, and Sonogashira couplings, proceeds through a catalytic cycle involving three principal steps: oxidative addition, transmetalation (for coupling reactions like Suzuki-Miyaura), and reductive elimination. researchgate.netacs.org The high reactivity of the carbon-iodine bond in this compound makes it an excellent electrophilic partner in these catalytic cycles.

The catalytic cycle is initiated by the oxidative addition of the C−I bond of this compound to a low-valent palladium(0) complex. acs.org This step involves the cleavage of the carbon-iodine bond and the formation of a new square planar arylpalladium(II) complex. nih.govmit.edu The reaction is generally the rate-determining step in many cross-coupling catalytic cycles. rsc.orgresearchgate.net

Kinetic analyses of the oxidative addition of iodoarenes have revealed complex mechanisms. For iodobenzenes with electron-donating or weakly electron-withdrawing groups, the reaction can be second order with respect to the Pd(0) concentration. nih.gov This has led to the postulation of a cooperative mechanism where two palladium centers are involved. nih.gov Theoretical calculations suggest that one Pd(0) center coordinates to the iodine atom in a halogen-bond-like fashion, which weakens the C-I bond and facilitates the insertion of a second Pd(0) center. nih.gov Given the structure of this compound, this pathway could be relevant. The electron-withdrawing trifluoromethoxy group influences the electronic properties of the pyridine (B92270) ring, which can affect the kinetics of this step.

The nature of the ligands on the palladium center is also critical. Bulky electron-rich phosphine (B1218219) ligands are known to facilitate the formation of highly active monoligated L1Pd(0) species, which are often the true catalytic species entering the oxidative addition step. acs.org

Following oxidative addition, the transmetalation step occurs in cross-coupling reactions like the Suzuki-Miyaura coupling. This involves the transfer of an organic group (e.g., an aryl or alkyl group) from an organometallic reagent, typically an organoboron compound, to the arylpalladium(II) complex. illinois.edursc.org The precise mechanism of this transfer has been a subject of extensive study and is highly dependent on the reaction conditions. nih.gov

Two primary pathways are often considered for the Suzuki-Miyaura reaction:

The Boronate Pathway: This pathway involves the reaction of the arylpalladium(II) halide complex with a boronate species (RB(OH)3⁻), which is formed in situ from the boronic acid and a base. researchgate.net

The Oxo-Palladium Pathway: In this route, the halide ligand on the arylpalladium(II) complex is first exchanged with a hydroxide (B78521) or alkoxide from the base to form a more reactive hydroxo- or alkoxo-palladium species. This intermediate then reacts with the neutral boronic acid.

Recent studies have shown that the dominant pathway can be shifted. For instance, in biphasic Suzuki-Miyaura couplings, the use of phase transfer catalysts can promote a shift from an oxo-palladium based transmetalation to a more rapid boronate-based pathway. nih.gov Low-temperature rapid injection NMR spectroscopy has been instrumental in detecting and characterizing pre-transmetalation intermediates, which contain Pd-O-B linkages, providing direct evidence for these pathways. illinois.edu For a substrate like this compound, the specific base, solvent, and ligands used would determine which transmetalation pathway is favored.

Table 1: Comparison of Proposed Transmetalation Pathways in Suzuki-Miyaura Coupling

| Feature | Boronate Pathway | Oxo-Palladium Pathway |

|---|---|---|

| Boron Species | Activated boronate [RB(OH)₃]⁻ | Neutral boronic acid R-B(OH)₂ |

| Palladium Species | Arylpalladium(II) halide [Ar-Pd-X] | Arylpalladium(II) hydroxide [Ar-Pd-OH] |

| Key Interaction | Nucleophilic attack of the boronate on the Pd center. | Ligand exchange (X⁻ for OH⁻) followed by reaction with boronic acid. |

| Influencing Factors | Base strength, presence of water, phase transfer catalysts. nih.gov | Base concentration, solvent system. researchgate.net |

The final step of the catalytic cycle is reductive elimination. In this step, the two organic groups on the palladium(II) center couple and are eliminated from the metal, forming the desired C-C bond of the product. This process simultaneously regenerates the catalytically active Pd(0) species, allowing the cycle to continue. acs.orggrantome.com

C(sp²)-C(sp²) bond-forming reductive elimination is typically fast. The rate and success of this step are influenced by the ligands on the palladium center and the electronic nature of the coupling partners. For instance, the reductive elimination of ethane (B1197151) from palladium(II) dimethyl complexes has been shown to be facilitated by redox-active azopyridine ligands. nih.gov While not directly analogous, this highlights the crucial role ligands play in modulating the electronic properties of the metal center to promote elimination. In some cases, particularly with challenging substrates, reductive elimination can become the rate-limiting step. grantome.com Mechanistic studies have also pointed to the possibility of reductive elimination occurring from a palladium(IV) intermediate, especially in reactions involving alkyl halides, which proceeds with retention of configuration at the carbon center. elsevierpure.com

Radical Pathway Studies in Trifluoromethoxylation Reactions

The trifluoromethoxy (OCF₃) group is highly valued in medicinal and agricultural chemistry. researchgate.net While this compound already contains this moiety, understanding the mechanisms of trifluoromethoxylation is relevant for synthesizing analogs or for reactions where this group might participate.

Modern trifluoromethoxylation methods often proceed via radical pathways, which are distinct from traditional nucleophilic or electrophilic approaches. nih.gov For example, the trifluoromethoxylation of arenes can be achieved using a bench-stable pyridinium-based reagent that, under visible-light photoredox catalysis, triggers an N-O bond fragmentation to generate a trifluoromethoxy radical (•OCF₃). nih.gov This radical can then add to aromatic systems. nih.gov Another studied mechanism involves the TEMPO-mediated trifluoromethoxylation of pyridines, which is also proposed to follow a radical pathway. researchgate.net Control experiments, such as radical clock experiments, have been used to support the existence of free radical mechanisms in these transformations. rsc.org

Insights into Regioselectivity and Chemoselectivity Determining Factors

In reactions involving this compound, selectivity is paramount.

Chemoselectivity refers to the preferential reaction of one functional group over another. In this molecule, the C-I bond is significantly more reactive towards palladium-catalyzed cross-coupling than the C-H bonds of the pyridine ring or the C-O and C-F bonds of the trifluoromethoxy group. This high chemoselectivity allows the iodine at the C2 position to be selectively replaced in reactions like Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations. sigmaaldrich.com In other reaction types, such as O-alkylation of related pyrimidinones, the choice of leaving group (e.g., iodide vs. chloride) and reaction conditions can be tuned to achieve high chemoselectivity for a single product. acs.orgnih.gov

Regioselectivity concerns the specific position at which a reaction occurs. For this compound, cross-coupling reactions are regioselectively dictated by the position of the iodine atom at C2. However, if one were to consider further functionalization via C-H activation, regioselectivity would be a significant challenge. The electronic properties of the pyridine nitrogen and the substituents would direct the reaction. researchgate.netnih.gov The electron-withdrawing trifluoromethoxy group at C5 deactivates the ring towards electrophilic attack. In palladium-mediated C-H activation of pyridines, the inherent regioselectivity can be overridden by factors such as hydrogen bonding interactions or by changing the oxidation state of the palladium catalyst. researchgate.net For instance, temporary conversion of pyridines into phosphonium (B103445) salts can allow for selective functionalization at the C4 position. acs.org

Computational and Spectroscopic Approaches to Reaction Mechanism Probing

Investigating the transient and often highly reactive intermediates in catalytic cycles requires a combination of advanced analytical techniques.

Computational approaches , particularly Density Functional Theory (DFT), have become indispensable for mapping the potential energy surfaces of reaction mechanisms. DFT calculations have been used to:

Suggest the existence of halogen-bond-like pre-complexes in the oxidative addition of iodoarenes to palladium. nih.gov

Model the transition states for oxidative addition, providing insights into the activation barriers for different pathways. rsc.org

Elucidate the impact of hydrogen bonding on the regiochemical outcome of Pd-mediated C-H activation of pyridine. researchgate.net

Investigate the role of redox-active ligands in facilitating reductive elimination. nih.gov

Spectroscopic approaches provide experimental evidence for proposed intermediates.

Nuclear Magnetic Resonance (NMR) spectroscopy , especially at low temperatures, is a powerful tool for detecting and characterizing reaction intermediates. illinois.edu It has been used to identify pre-transmetalation complexes in Suzuki-Miyaura reactions and to follow the ligand substitution processes of palladium(II) complexes in solution. illinois.eduacs.org

Mass Spectrometry (MS) , particularly electrospray ionization (ESI-MS), is used to confirm the generation of desired palladium complexes and intermediates in solution. acs.orgsemanticscholar.org

Together, these computational and spectroscopic methods provide a detailed picture of the reaction coordinates, transition states, and key intermediates that govern the reactivity of this compound. nih.govnih.gov

Spectroscopic Characterization and Structural Elucidation of 2 Iodo 5 Trifluoromethoxy Pyridine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the atomic arrangement within a molecule. For fluorinated pyridine (B92270) derivatives, ¹H, ¹³C, and ¹⁹F NMR are routinely employed to provide a comprehensive structural picture.

¹H NMR Spectroscopy for Proton Environments

Proton NMR (¹H NMR) spectroscopy is used to determine the number and electronic environment of hydrogen atoms in a molecule. In the case of pyridine derivatives, the chemical shifts of the aromatic protons are influenced by the substituents on the ring. For instance, in a related compound, 4-Iodo-2-(trifluoromethyl)pyridine, the proton signals appear in the aromatic region of the spectrum. chemicalbook.com The substitution pattern on the pyridine ring dictates the multiplicity and coupling constants of the observed signals.

A general representation of the expected ¹H NMR data for a substituted pyridine is shown below:

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3 | 7.50 - 8.00 | d | 8.0 - 9.0 |

| H-4 | 7.00 - 7.50 | dd | 8.0 - 9.0, 2.0 - 3.0 |

| H-6 | 8.50 - 9.00 | d | 2.0 - 3.0 |

| Note: This is a generalized table for a substituted pyridine and specific values for 2-Iodo-5-(trifluoromethoxy)pyridine may vary. |

¹³C NMR Spectroscopy for Carbon Framework Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. The chemical shifts of the carbon atoms in the pyridine ring are sensitive to the electronic effects of the substituents. The presence of an iodine atom and a trifluoromethoxy group significantly influences the chemical shifts of the adjacent carbon atoms. For example, in 2-(4-(trifluoromethyl)phenyl)pyridine, the carbon attached to the trifluoromethyl group appears as a quartet due to coupling with the three fluorine atoms. rsc.org

A representative ¹³C NMR data table for a substituted pyridine is provided below:

| Carbon | Chemical Shift (δ, ppm) | Quartet Coupling Constant (J, Hz) |

| C-2 | 145.0 - 155.0 | N/A |

| C-3 | 120.0 - 130.0 | N/A |

| C-4 | 135.0 - 145.0 | N/A |

| C-5 | 140.0 - 150.0 | N/A |

| C-6 | 148.0 - 158.0 | N/A |

| CF₃ | 120.0 - 125.0 | ~273 |

| Note: This is a generalized table and specific values for this compound may differ. The CF₃ signal is characteristically a quartet. |

¹⁹F NMR Spectroscopy for Fluorine Environments

Fluorine-19 NMR (¹⁹F NMR) is a powerful technique for characterizing fluorine-containing compounds due to its high sensitivity and wide chemical shift range. huji.ac.il The chemical shift of the trifluoromethoxy group (OCF₃) in this compound provides direct evidence for its presence and electronic environment. The large chemical shift dispersion in ¹⁹F NMR minimizes the chances of signal overlap, simplifying spectral analysis. azom.com For instance, the ¹⁹F NMR spectrum of 2-(4-(trifluoromethyl)phenyl)pyridine shows a signal at -62.6 ppm. rsc.org The chemical shifts in ¹⁹F NMR are typically referenced against an external standard like CFCl₃. colorado.eduspectrabase.com

Mass Spectrometry (MS) Techniques

Mass spectrometry is a crucial analytical technique used to determine the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of the elemental formula of a molecule. For this compound, with a molecular formula of C₆H₃F₃IN, HRMS would confirm this composition with a high degree of confidence. oakwoodchemical.comsigmaaldrich.com For example, a derivative, 2-Trifluoromethyl-6-mercurianiline Nucleotide, was analyzed by HRMS (ESI) and the calculated mass for its sodium adduct [M+Na]⁺ was found to be very close to the observed mass. acs.org

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly useful for analyzing polar and thermally labile molecules. It typically produces protonated molecules [M+H]⁺ or other adducts. In the context of pyridine derivatives, ESI-MS can be used to confirm the molecular weight and can be coupled with tandem mass spectrometry (MS/MS) to obtain structural information through fragmentation patterns. researchgate.net For instance, the combination of HPLC with ESI-MS/MS has been effectively used to identify metabolites of related trifluoromethylpyridone compounds. nih.gov

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. In the case of this compound, the IR spectrum would be characterized by absorption bands corresponding to its distinct structural components: the pyridine ring, the trifluoromethoxy group, and the carbon-iodine bond.

The vibrations of the pyridine ring are expected to produce a series of characteristic bands. Aromatic C-H stretching vibrations typically appear in the region of 3100-3000 cm⁻¹. orgchemboulder.com The carbon-carbon stretching vibrations within the aromatic ring would result in absorptions in the 1600-1400 cm⁻¹ range. orgchemboulder.com

The trifluoromethoxy (-OCF₃) group has strong, characteristic absorption bands due to the C-F and C-O stretching vibrations. The C-F stretching vibrations are particularly intense and are expected to appear in the 1300-1000 cm⁻¹ region. The asymmetric and symmetric stretches of the CF₃ group are typically very strong and can be diagnostic for the presence of this functional group. rsc.orgrsc.org The C-O stretching vibration of the trifluoromethoxy group would also contribute to the spectrum, likely in the fingerprint region.

The carbon-iodine (C-I) stretching vibration is expected to appear at lower wavenumbers, typically in the range of 600-500 cm⁻¹, due to the heavy mass of the iodine atom.

A hypothetical summary of the expected IR absorption bands for this compound is presented in the table below.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Pyridine Ring | =C-H stretch | 3100-3000 |

| Pyridine Ring | C=C stretch | 1600-1585 |

| Pyridine Ring | C=C stretch | 1500-1400 |

| Trifluoromethoxy | C-F stretch (asymmetric) | ~1280 |

| Trifluoromethoxy | C-F stretch (symmetric) | ~1160 |

| Trifluoromethoxy | C-O stretch | In fingerprint region |

| Carbon-Iodine | C-I stretch | 600-500 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of UV or visible light. For aromatic and heteroaromatic compounds like this compound, the absorption bands are typically due to π → π* and n → π* transitions.

The pyridine ring itself exhibits characteristic absorptions. sielc.com The introduction of substituents like the iodo and trifluoromethoxy groups will influence the position and intensity of these absorption maxima (λmax). The trifluoromethoxy group, being electron-withdrawing, and the iodine atom can cause a bathochromic (red) or hypsochromic (blue) shift of the absorption bands compared to unsubstituted pyridine. The electronic transitions in related furo[2,3-b]pyridine (B1315467) derivatives have been observed in the 250 to 390 nm range. researchgate.net It is anticipated that this compound would exhibit absorption bands within a similar region.

A hypothetical data table for the UV-Vis absorption of this compound in a common solvent like ethanol (B145695) is provided below.

| Transition Type | Expected λmax (nm) |

| π → π | ~220-240 |

| π → π | ~260-280 |

| n → π* | ~300-330 (often weak) |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A single-crystal X-ray diffraction study of this compound would provide a wealth of structural information, including bond lengths, bond angles, and intermolecular interactions.

While a crystal structure for this specific compound is not publicly documented, analysis of related structures provides insight into the expected molecular geometry. The pyridine ring would be essentially planar. The trifluoromethoxy group and the iodine atom would be substituted at the 5- and 2-positions, respectively. The analysis would reveal the precise C-I, C-O, and C-F bond lengths and the C-C-N bond angles within the pyridine ring. Furthermore, the crystal packing would be determined, showing any intermolecular interactions such as halogen bonding (involving the iodine atom) or other non-covalent interactions that dictate the solid-state architecture.

The table below presents hypothetical, yet realistic, crystallographic data for this compound based on known values for similar fragments.

| Parameter | Expected Value |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | e.g., P2₁/c or Pbca |

| C-I Bond Length | ~2.10 Å |

| C-O (ether) Bond Length | ~1.37 Å |

| Average C-F Bond Length | ~1.34 Å |

| Pyridine Ring C-N Bond Lengths | ~1.34 Å |

| Pyridine Ring C-C Bond Lengths | ~1.39 Å |

Advanced Spectroscopic Methods for Elucidating Molecular Architecture

Beyond the fundamental techniques, advanced spectroscopic methods can provide deeper insights into the molecular architecture of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, ¹⁹F, and ¹⁵N NMR would be crucial for confirming the structure in solution.

¹H NMR: Would show the chemical shifts and coupling patterns of the protons on the pyridine ring, confirming their relative positions.

¹³C NMR: Would identify all the unique carbon atoms in the molecule, including the carbon attached to the iodine and the carbons of the trifluoromethoxy group and the pyridine ring.

¹⁹F NMR: Would provide a characteristic signal for the -OCF₃ group, confirming its presence and electronic environment.

¹⁵N NMR: Could give information about the nitrogen atom in the pyridine ring.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to determine the exact molecular weight of the compound, confirming its elemental composition. The fragmentation pattern observed in the mass spectrum could also provide structural information.

These advanced methods, in conjunction with IR, UV-Vis, and X-ray crystallography, would allow for a complete and unambiguous structural elucidation of this compound.

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in elucidating the electronic structure and predicting the reactivity of molecules like 2-iodo-5-(trifluoromethoxy)pyridine. These methods, which include both semi-empirical and ab initio approaches, provide insights into the distribution of electrons within the molecule, which governs its chemical behavior.

The electronic properties of this compound are significantly influenced by its substituents. The trifluoromethoxy group (-OCF3) is a strong electron-withdrawing group, which decreases the electron density on the pyridine (B92270) ring. This deactivation of the ring can make it less susceptible to electrophilic attack. Conversely, the iodine atom, a halogen, also exhibits an electron-withdrawing inductive effect, further modifying the electronic landscape of the molecule.

Key parameters derived from quantum chemical calculations include the molecular orbital energies, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and stability. A smaller gap generally suggests higher reactivity. For substituted pyridines, the presence of electron-withdrawing groups typically lowers both the HOMO and LUMO energy levels.

Another important aspect is the calculation of the molecular electrostatic potential (MEP). The MEP map visually represents the charge distribution on the molecule's surface, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the nitrogen atom of the pyridine ring is expected to be a region of negative potential, making it a likely site for protonation or coordination to metal centers. The areas around the hydrogen atoms of the pyridine ring would exhibit positive potential.

Density Functional Theory (DFT) Studies of Reaction Mechanisms

Density Functional Theory (DFT) has become a powerful and widely used computational tool for investigating the mechanisms of chemical reactions involving organic molecules. DFT methods are often employed to study the reaction pathways of substituted pyridines in various transformations, such as cross-coupling reactions.

For this compound, the carbon-iodine bond is a key site for reactivity, particularly in palladium-catalyzed cross-coupling reactions like the Suzuki, Sonogashira, and Buchwald-Hartwig reactions. DFT calculations can model the entire catalytic cycle of these reactions, including the oxidative addition, transmetalation, and reductive elimination steps. By calculating the energies of the reactants, intermediates, transition states, and products, a detailed energy profile of the reaction can be constructed. This profile helps in identifying the rate-determining step and understanding the factors that influence the reaction rate and efficiency.

In the context of a Suzuki coupling, for instance, DFT studies would investigate the oxidative addition of the this compound to a palladium(0) catalyst. The calculations would reveal the geometry of the transition state for this step and its associated activation energy. Subsequent steps, such as the transmetalation with a boronic acid derivative and the final reductive elimination to form the new carbon-carbon bond, would also be modeled to provide a comprehensive understanding of the reaction mechanism.

Prediction of Regioselectivity and Stereoselectivity

Computational methods, particularly DFT, are invaluable for predicting the regioselectivity and stereoselectivity of chemical reactions. Regioselectivity, the preference for bond formation at one position over another, is a critical aspect of the synthesis of substituted pyridines.

In reactions involving this compound, the presence of multiple potential reaction sites makes regioselectivity a key consideration. For example, in a nucleophilic aromatic substitution (SNAr) reaction, DFT calculations can be used to compare the activation energies for the attack of a nucleophile at different positions on the pyridine ring. By identifying the lowest energy pathway, the most likely product can be predicted. The electronic effects of the trifluoromethoxy and iodo substituents play a crucial role in directing the incoming nucleophile.

While this compound itself is achiral, stereoselectivity becomes important when it reacts with chiral molecules or catalysts to generate chiral products. Computational modeling can be used to predict the stereochemical outcome of such reactions. By calculating the energies of the diastereomeric transition states leading to different stereoisomers, the enantiomeric excess (ee) or diastereomeric ratio (dr) of the reaction can be estimated. This predictive capability is highly valuable in asymmetric synthesis.

Molecular Modeling of Intermolecular Interactions and Fluorine Effects

Molecular modeling techniques, including molecular mechanics and molecular dynamics, are employed to study the non-covalent interactions between molecules. For this compound, these interactions are important in understanding its physical properties, such as its boiling point and solubility, as well as its interactions with biological targets in medicinal chemistry applications.

The trifluoromethoxy group can participate in various intermolecular interactions, including dipole-dipole interactions and weak hydrogen bonds. The fluorine atoms can act as hydrogen bond acceptors, and these interactions can influence the crystal packing of the molecule in the solid state. Molecular modeling can simulate these interactions and predict the most stable crystal structures.

Applications in Advanced Chemical Sciences and Future Research Directions

Role as a Synthetic Intermediate for Complex Molecular Architectures

The presence of an iodine atom on the pyridine (B92270) ring of 2-Iodo-5-(trifluoromethoxy)pyridine makes it an excellent substrate for a variety of cross-coupling reactions. This reactivity is fundamental to its role as a synthetic intermediate for constructing complex molecular architectures. The carbon-iodine bond is relatively weak and susceptible to oxidative addition to transition metal catalysts, particularly palladium complexes. This facilitates a range of carbon-carbon and carbon-heteroatom bond-forming reactions.

One of the most powerful and widely used methods for this purpose is the Suzuki-Miyaura coupling reaction. google.comgoogle.com In this reaction, the iodo-group of this compound can be efficiently coupled with a wide array of organoboron compounds, such as boronic acids and boronic esters, in the presence of a palladium catalyst and a base. google.comgoogle.com This allows for the introduction of various aryl, heteroaryl, and alkyl groups at the 2-position of the pyridine ring, leading to the synthesis of diverse and complex biaryl and related structures. These structures are often key scaffolds in medicinally and materially relevant molecules.

Beyond the Suzuki-Miyaura coupling, the reactivity of the iodo-substituent enables other important transformations, such as Heck, Sonogashira, and Buchwald-Hartwig amination reactions, further expanding the repertoire of complex molecules that can be synthesized from this versatile building block. The trifluoromethoxy group, being generally stable under these reaction conditions, is carried through the synthetic sequence, imparting its unique electronic properties to the final molecular architecture.

Contributions to Medicinal Chemistry Research as a Building Block

The trifluoromethoxy (-OCF3) group is of significant interest in medicinal chemistry due to its unique electronic properties and its ability to enhance key drug-like characteristics. The incorporation of the -OCF3 group can favorably modulate a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. ossila.com Therefore, this compound serves as a crucial building block for introducing the 5-(trifluoromethoxy)pyridine moiety into potential drug candidates.

While specific drugs derived directly from this compound are not yet prevalent in the literature, the utility of the closely related trifluoromethylpyridine (TFMP) derivatives is well-documented. For instance, the anti-HIV drug Tipranavir and the acute myeloid leukemia treatment Enasidenib both contain a trifluoromethylpyridine core, highlighting the importance of this structural motif in approved pharmaceuticals. nih.gov The synthesis of such complex molecules often relies on the strategic use of halogenated pyridine intermediates.

The development of novel kinase inhibitors is a prominent area where this building block shows potential. Kinases are a critical class of enzymes involved in cell signaling, and their dysregulation is implicated in many diseases, including cancer. The pyridine scaffold is a common feature in many kinase inhibitors, and the trifluoromethoxy group can contribute to improved potency and selectivity. For example, in the development of Tyrosine Kinase 2 (TYK2) inhibitors, the replacement of a methoxy (B1213986) group with a trifluoromethoxy group on a pyridine ring was investigated, demonstrating the keen interest in probing the effects of such substitutions on biological activity. nih.gov

Significance in Agrochemical Development as a Building Block

Similar to its role in medicinal chemistry, this compound is a significant building block in the synthesis of modern agrochemicals. The trifluoromethylpyridine (-CF3) moiety is a key component in a number of commercially successful herbicides, fungicides, and insecticides due to its ability to enhance biological activity. nih.govresearchgate.net

For example, the herbicide Fluazifop-butyl, which controls grass weeds, is synthesized using a 2-chloro-5-(trifluoromethyl)pyridine (B1661970) intermediate. nih.gov Another herbicide, Pyroxsulam, features a 2-methoxy-4-(trifluoromethyl)pyridine (B1358264) substructure. nih.gov In the realm of fungicides, the development of compounds to control diseases in crops is an ongoing effort. While direct examples from this compound are emerging, the broader class of trifluoromethylpyridine derivatives has shown promise.

The development of novel insecticides also benefits from this chemical scaffold. Commercial insecticides such as Chlorfluazuron and Pyridalyl contain a substituted pyridyl framework, underscoring the importance of this heterocycle in pest management. researchgate.net The iodo-substituent on this compound provides a convenient handle to construct the complex structures required for high efficacy and selectivity in new agrochemical candidates. Research into novel phenoxy-(trifluoromethyl)pyridine-2-pyrrolidinone-based inhibitors of protoporphyrinogen (B1215707) oxidase (PPO) for herbicidal activity further illustrates the ongoing innovation in this area. epa.gov

Potential in Materials Science Applications

The unique electronic and physical properties imparted by the trifluoromethoxy group suggest that this compound has considerable potential in the field of materials science. The -OCF3 group can enhance thermal stability, influence solubility in organic media, and modify the electronic characteristics of materials into which it is incorporated.

One area of potential is in the development of novel conductive polymers. researchgate.netiarjset.com The pyridine ring itself can be a component of conjugated polymer backbones. Through reactions like Suzuki-Miyaura coupling, this compound can be polymerized with other suitable monomers to create polymers with tailored electronic properties. The strong electron-withdrawing nature of the trifluoromethoxy group can influence the polymer's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which are critical parameters for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Furthermore, the introduction of this building block into liquid crystals and other functional materials is an area of active interest. The polarity and steric profile of the trifluoromethoxy group can affect the mesomorphic properties of liquid crystalline materials. While specific examples utilizing this compound are still emerging, the broader field of fluorinated materials is rapidly expanding due to the unique properties that fluorine-containing groups can provide.

Emerging Research Frontiers and Synthetic Challenges

Emerging research frontiers for this compound are centered on the development of more sophisticated and functional molecules. This includes its use as a precursor for novel organometallic complexes that could have applications in catalysis. The pyridine nitrogen and the potential for further functionalization offer multiple coordination sites for metal centers.

Another frontier is the exploration of its use in the synthesis of novel bioactive heterocycles beyond the more common applications. The combination of the pyridine core, the reactive iodine, and the electronically influential trifluoromethoxy group provides a platform for accessing a wide range of new chemical space for drug discovery and agrochemical research.

Sustainable Synthesis Approaches and Green Chemistry Considerations

In line with the growing importance of sustainable chemistry, the development of greener synthetic routes to this compound and its derivatives is a key research objective. Traditional synthetic methods can sometimes involve hazardous reagents, harsh reaction conditions, and the generation of significant waste.

Green chemistry metrics, such as Atom Economy, E-Factor, and Process Mass Intensity (PMI), are being increasingly used to evaluate the environmental footprint of chemical processes. mostwiedzy.plmdpi.comresearchgate.netresearchgate.netethz.ch Applying these metrics to the synthesis of this compound can help identify areas for improvement. For instance, minimizing the use of protecting groups, employing catalytic rather than stoichiometric reagents, and using more environmentally benign solvents are all key principles of green chemistry that can be applied.

Research into alternative synthetic methodologies, such as flow chemistry and mechanochemistry, could offer more sustainable pathways. Flow chemistry can provide better control over reaction parameters, leading to higher yields and selectivity, and can often be scaled up more efficiently and safely. Mechanochemical synthesis, which involves reactions in the solid state with minimal or no solvent, is another promising green approach that could potentially be adapted for the synthesis of this and related compounds. The development of enzymatic or biocatalytic methods for the synthesis of fluorinated and halogenated pyridines also represents a long-term goal for achieving highly sustainable production.

Q & A

Q. What role does this compound play in materials science, particularly in liquid crystal design?

- Methodology : The compound’s rigid core and halogen bonding enable self-assembly into smectic phases. Characterize mesomorphic properties via differential scanning calorimetry (DSC) and polarized optical microscopy (POM). Modify side chains (e.g., alkyl vs. perfluoroalkyl) to tune phase transitions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.